molecular formula C9H12N2O2 B13035161 Ethyl4-(aminomethyl)picolinate

Ethyl4-(aminomethyl)picolinate

Cat. No.: B13035161
M. Wt: 180.20 g/mol
InChI Key: FRIYRKPCSKIAJI-UHFFFAOYSA-N
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Description

Structural Classification and Relevance within Picolinate (B1231196) Derivatives

Ethyl 4-(aminomethyl)picolinate belongs to the family of picolinate derivatives. Picolinates are esters or salts of picolinic acid (pyridine-2-carboxylic acid). The core of this compound is a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom. In Ethyl 4-(aminomethyl)picolinate, the carboxyl group at the 2-position is esterified with an ethyl group, while an aminomethyl group (-CH2NH2) is attached at the 4-position.

The presence of the nitrogen atom in the pyridine ring, the ester group, and the primary amine on the methyl substituent gives the molecule a distinct electronic and structural profile. This combination of a Lewis basic nitrogen atom, a nucleophilic amino group, and an electrophilic ester carbonyl group on a rigid aromatic scaffold makes it a highly versatile reagent in organic and coordination chemistry. The relative positions of these groups are crucial for its reactivity and its ability to act as a ligand for metal ions.

Table 1: Structural and Physicochemical Properties of Ethyl 4-(aminomethyl)picolinate and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 4-(aminomethyl)picolinate1824296-20-9C9H12N2O2180.20
Ethyl picolinate nih.gov2524-52-9C8H9NO2151.16
Ethyl 4-(hydroxymethyl)picolinate ambeed.com59663-96-6C9H11NO3181.19
Ethyl 4-(chloromethyl)picolinate aablocks.com196500-05-7C9H10ClNO2199.63
Methyl 6-(aminomethyl)picolinate bldpharm.com160939-10-6C8H10N2O2166.18

Note: Data for related compounds is provided for comparative purposes.

Significance as a Precursor in Organic Synthesis and Functional Material Development

The true value of Ethyl 4-(aminomethyl)picolinate lies in its role as a precursor. The amino and ester functionalities can be independently or sequentially modified to introduce new chemical moieties, making it a valuable starting material for the synthesis of a wide range of organic compounds. For instance, the amino group can undergo acylation, alkylation, or be used to form Schiff bases, while the ester can be hydrolyzed, reduced, or converted to an amide.

A significant area of application for picolinate derivatives is in the development of functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridine nitrogen and the other functional groups on picolinate derivatives can coordinate with metal centers to form these porous structures. While specific research on Ethyl 4-(aminomethyl)picolinate in MOF synthesis is still emerging, the broader class of picolinate ligands is well-established in creating MOFs with potential applications in gas storage, separation, and catalysis. The aminomethyl group in Ethyl 4-(aminomethyl)picolinate offers an additional site for post-synthetic modification of MOFs, allowing for the tuning of their properties.

The synthesis of complex heterocyclic systems is another area where this compound shows promise. For example, related ethyl picolinate derivatives have been utilized in the synthesis of isothiazolo[5,4-b]pyridine-5-carboxylates, which are of interest in medicinal chemistry. chemicalbook.com Similarly, the synthesis of trifluoromethyl-substituted ethyl picolinate derivatives has been achieved through cobalt-catalyzed cycloaddition reactions, highlighting the versatility of the picolinate scaffold in accessing novel chemical space. thieme-connect.com

Table 2: Examples of Reactions involving Picolinate Derivatives

Reaction TypeReactant(s)Product TypeSignificanceReference
Fischer-Speier EsterificationPicolinic acid, Ethanol (B145695), H2SO4Ethyl picolinateFundamental method for synthesizing the base picolinate ester. chemicalbook.com
Nucleophilic SubstitutionEthyl 4-chloropicolinate, AminesEthyl 4-amino substituted picolinatesAccess to a variety of substituted picolinates. chemicalbook.com
CycloadditionAlkynes, Nitriles, Cobalt catalystSubstituted ethyl picolinatesConstruction of complex pyridine rings. thieme-connect.com
Buchwald-Hartwig CouplingBromo-picolinate, Amine, Palladium catalystAmino-picolinateFormation of C-N bonds, crucial for many pharmaceutical intermediates. google.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 4-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6,10H2,1H3

InChI Key

FRIYRKPCSKIAJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)CN

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for Ethyl 4 Aminomethyl Picolinate and Its Key Intermediates

Conventional Synthetic Routes to the Picolinate (B1231196) Core and Aminomethyl Moiety

Traditional approaches to synthesizing ethyl 4-(aminomethyl)picolinate typically involve the separate formation of the ester and the aminomethyl group through well-established organic reactions.

Esterification Approaches for Picolinic Acid Derivatives

The formation of the ethyl ester group on the picolinic acid backbone is a fundamental transformation in the synthesis of the target molecule. ontosight.ai Standard esterification methods are widely employed, often starting with picolinic acid or its activated derivatives.

One of the most common methods is the Fischer-Speier esterification , where the carboxylic acid (picolinic acid) is reacted with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the process.

Another widely used method is the Steglich esterification , which is particularly useful for its mild reaction conditions. rsc.org This method utilizes a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The Steglich method avoids the harsh acidic conditions of Fischer esterification. rsc.org

Alternatively, the synthesis can proceed via an acyl chloride . Picolinic acid can be converted to picolinoyl chloride, often isolated as its hydrochloride salt, using reagents like thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with ethanol (B145695) to form the ethyl ester. This method is effective but can be complicated by the low solubility of the acid chloride hydrochloride salt. nih.gov

Table 1: Comparison of Conventional Esterification Methods for Picolinic Acid

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Picolinic Acid, Ethanol, Strong Acid (e.g., H₂SO₄)RefluxInexpensive reagents, simple procedure.Harsh acidic conditions, requires excess alcohol, reversible reaction.
Steglich Esterification Picolinic Acid, Ethanol, DCC or EDC, DMAPMild, often room temperatureMild conditions, high yields. rsc.orgUse of coupling agents can form byproducts (e.g., N-acylureas) that require removal. nih.gov
Acyl Chloride Formation Picolinic Acid, Thionyl Chloride (SOCl₂), DMF; then EthanolTwo steps, variable temperatureHigh reactivity of acyl chloride leads to fast reaction.Acyl chloride can be difficult to handle; potential for side reactions. nih.gov

Introduction of the Aminomethyl Group at the 4-Position

The introduction of the aminomethyl moiety (-CH₂NH₂) at the 4-position of the pyridine (B92270) ring is a critical step. This transformation can be achieved either before or after the picolinate core has been assembled. A common strategy involves the chemical reduction of a precursor functional group at the 4-position.

Key synthetic routes to the 4-(aminomethyl)pyridine (B121137) intermediate include:

Reduction of 4-Cyanopyridine: One of the most direct methods is the catalytic hydrogenation of 4-cyanopyridine. This reaction is typically performed using a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide under a hydrogen atmosphere. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to achieve this transformation. ontosight.ai

Reductive Amination of 4-Pyridinecarboxaldehyde (B46228): This two-step, one-pot process involves the reaction of 4-pyridinecarboxaldehyde with ammonia (B1221849) to form an intermediate imine. The imine is then reduced in situ to the corresponding amine. ontosight.ai Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Gabriel Synthesis: This classic method can be adapted for the synthesis of 4-(aminomethyl)pyridine. It begins with the reaction of potassium phthalimide (B116566) with 4-(chloromethyl)pyridine (B78701). The resulting N-substituted phthalimide is then cleaved, typically by hydrolysis with a strong acid or base or, more mildly, with hydrazine (B178648) (Ing-Manske procedure), to release the primary amine.

Displacement of a Halogen with Azide (B81097): A precursor like methyl 4-chloropicolinate can be reacted with sodium azide to form an intermediate azido (B1232118) compound. The azide is then reduced to the primary amine via catalytic hydrogenation, a transformation known as the Staudinger reaction if triphenylphosphine (B44618) is used. prepchem.com

Modern and Sustainable Synthesis for Enhanced Efficiency

Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient routes to pyridine derivatives, including ethyl 4-(aminomethyl)picolinate. These methods prioritize green chemistry principles such as atom economy, reduced waste, and the use of safer reagents and conditions. numberanalytics.comresearchgate.net

Green Chemistry Principles in Ethyl 4-(aminomethyl)picolinate Synthesis

A major goal in green synthesis is the reduction or elimination of volatile and hazardous organic solvents. Research has demonstrated the feasibility of synthesizing substituted picolinates under solvent-free conditions, often facilitated by microwave irradiation. acs.orgorganic-chemistry.org

For instance, a domino reaction of cyclic sulfamidate imines with β,γ-unsaturated α-ketocarbonyls has been developed to produce densely functionalized picolinates. acs.orgorganic-chemistry.org This reaction proceeds efficiently under solvent-free (neat) conditions with microwave heating, using a solid organobase as the promoter. acs.orgorganic-chemistry.org Such methods offer significant advantages, including shorter reaction times (20–40 minutes), high yields, and simplified purification, while avoiding the use of transition metals and conventional solvents. acs.org While not always possible, researchers also explore catalyst-free reactions under solvent-free conditions to further enhance the green credentials of a synthetic process. bohrium.com

Table 2: Examples of Green Synthetic Approaches to Pyridine Derivatives

ApproachKey FeaturesExample Reaction TypeBenefits
Microwave-Assisted Synthesis Use of microwave irradiation for heating.One-pot, four-component synthesis of pyridine derivatives. nih.govReduced reaction times (e.g., 2-7 minutes), excellent yields (82-94%), low-cost processing. researchgate.netnih.gov
Solvent-Free Domino Reaction Reactions conducted in neat conditions, often with microwave heating.Synthesis of functionalized picolinates from cyclic sulfamidate imines. acs.orgorganic-chemistry.orgMetal- and solvent-free, eco-friendly, short reaction times, high yields. acs.org
Heterogeneous Catalysis Use of a recyclable, solid-phase catalyst.Synthesis of picolinates using a nanoporous catalyst (UiO-66(Zr)-N(CH₂PO₃H₂)₂) in ethanol. nih.govresearchgate.netCatalyst is easily separated and can be reused multiple times without significant loss of activity. nih.gov
Atom-Economical Transformations

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.

Multicomponent reactions (MCRs) are prime examples of atom-economical transformations. nih.gov By combining three or more starting materials in a single operation where most of the atoms are incorporated into the product, MCRs minimize the formation of byproducts. bohrium.com The synthesis of highly substituted picolinates and picolinic acid derivatives has been achieved through a one-pot, multi-component reaction of an α-ketoester (like ethyl 2-oxopropanoate), an aldehyde, malononitrile, and ammonium (B1175870) acetate. nih.govresearchgate.net This approach is highly convergent and aligns well with the principles of atom economy.

Utilization of Renewable Feedstocks

The transition from petrochemical-based starting materials to renewable feedstocks represents a significant goal in modern synthetic chemistry, driven by the need for more sustainable manufacturing processes. rsc.orgnih.gov While the direct synthesis of Ethyl 4-(aminomethyl)picolinate from biomass is not yet a widely established industrial process, the strategic use of bio-derived platform chemicals is a key area of research. rsc.org Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, can be broken down into valuable chemical building blocks. nih.gov

For instance, cellulose and hemicellulose can be hydrolyzed and subsequently converted into platform molecules like 5-(hydroxymethyl)furfural (HMF) and levulinic acid. nih.gov The challenge lies in developing efficient catalytic pathways to convert these oxygen-rich, furan-based compounds into nitrogen-containing aromatic heterocycles like the pyridine ring. acsgcipr.org Current research focuses on multi-step catalytic processes that could potentially transform biomass-derived intermediates into pyridine precursors. nih.gov Another approach involves utilizing naturally occurring terpenes or fatty acids, which provide carbon backbones that can be chemically modified and cyclized to form various heterocyclic systems. rsc.org The development of these pathways is crucial for integrating compounds like Ethyl 4-(aminomethyl)picolinate into a bio-based chemical industry.

Flow Chemistry and Continuous-Flow Reactors for Optimized Production

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of active pharmaceutical ingredients (APIs) and their intermediates, offering substantial advantages over traditional batch processing. beilstein-journals.orgresearchgate.net The application of this methodology to the synthesis of pyridine derivatives, including picolinates, allows for enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.comvapourtec.com

In a continuous-flow setup, reagents are pumped through a network of tubes and reactors, where the reaction occurs. This approach enables precise control over temperature, pressure, and residence time, leading to higher yields and purities. vapourtec.com For reactions involving hazardous intermediates or highly exothermic steps, which can be challenging in large-scale batch reactors, flow systems offer superior heat and mass transfer, minimizing risks and side-product formation. beilstein-journals.org For example, the synthesis of pyridine derivatives often involves steps that benefit from the rapid heating and cooling and precise mixing achievable in microreactors. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Parameters for a Representative Heterocyclic Synthesis

ParameterBatch ProcessingContinuous Flow ProcessingAdvantage of Flow Chemistry
Heat Transfer Limited by surface area-to-volume ratio; can lead to hotspots.High surface area-to-volume ratio; excellent heat exchange.Improved safety and selectivity.
Mass Transfer Dependent on stirring efficiency; can be inconsistent.Efficient and rapid mixing in micro-channels.Faster reaction rates and higher yields.
Safety Large volumes of hazardous materials processed at once.Small reaction volumes at any given time; contained system.Reduced risk of thermal runaway or exposure.
Scalability "Scaling-up" requires re-optimization and new equipment."Scaling-out" or "numbering-up" by running parallel systems.More straightforward and predictable scale-up.
Reaction Time Often includes lengthy heating/cooling cycles.Determined by flow rate and reactor volume (residence time); can be minutes.Significantly increased productivity.
Mechanistic Insights via In-Line Reaction Monitoring

A key advantage of continuous-flow systems is their compatibility with in-line analytical techniques, which allows for real-time monitoring of the reaction progress. beilstein-journals.org This capability provides deep mechanistic insights that are often difficult to obtain from batch reactions. By integrating spectroscopic tools such as UV-Vis, Fourier-transform infrared spectroscopy (FTIR), or nuclear magnetic resonance (NMR) directly into the flow path, chemists can observe the formation of intermediates, track reactant consumption, and identify byproducts as they form.

This real-time data is invaluable for rapid process optimization. For the synthesis of a molecule like Ethyl 4-(aminomethyl)picolinate, which may involve multiple steps such as the reduction of a nitrile or cyano group, in-line monitoring could precisely determine the optimal residence time and temperature to maximize the yield of the desired amine while minimizing over-reduction or side reactions. nih.gov For instance, in-line UV monitoring has been successfully used to manage reagent streams and ensure the complete conversion of intermediates in multi-step flow syntheses of complex APIs. beilstein-journals.org

Scalable Syntheses in Microreactor Systems

Microreactors are a cornerstone of modern flow chemistry, providing a platform for highly efficient and scalable chemical production. researchgate.netnih.gov These systems confine the reaction to channels with diameters typically in the sub-millimeter range, which dramatically enhances heat and mass transfer. vapourtec.com For the synthesis of Ethyl 4-(aminomethyl)picolinate, using a microreactor could enable reactions to be performed under more aggressive conditions (e.g., higher temperatures and pressures) than would be safe in a large batch vessel, often leading to significantly accelerated reaction rates.

Scalability in microreactor systems is typically achieved through "numbering-up" or "scaling-out," where multiple reactors are operated in parallel to increase production volume, rather than increasing the size of a single reactor ("scaling-up"). nih.gov This approach avoids the common problem of batch chemistry where a process optimized in the lab fails upon scale-up due to changes in physical properties like heat transfer. This makes microreactor technology a robust and predictable method for moving from laboratory-scale discovery to industrial-scale manufacturing of fine chemicals and pharmaceutical intermediates. beilstein-journals.orgnih.gov

Retrosynthetic Analysis for Complex Derivative Design

Retrosynthetic analysis is a foundational strategy for planning the synthesis of complex organic molecules, including novel derivatives of Ethyl 4-(aminomethyl)picolinate. amazonaws.com The process begins by deconstructing the target molecule in a reverse-synthetic direction, breaking key bonds to simplify the structure into smaller, more readily available precursor molecules. chemistry.coach This method allows chemists to map out a logical and efficient forward-synthetic route from simple starting materials. advancechemjournal.com

For a target molecule, the analysis involves identifying the functional groups and the relationships between them to guide where to make strategic "disconnections". kashanu.ac.ir In the case of Ethyl 4-(aminomethyl)picolinate, key functional groups include the ethyl ester, the primary amine, and the pyridine ring itself. Each of these suggests specific, reliable chemical reactions that could be used to form them in a forward synthesis.

Strategic Disconnections and Transform-Based Planning

Strategic disconnections are the hypothetical bond-cleavage operations performed on a target molecule during retrosynthetic analysis. chemistry.coach Each disconnection corresponds to a known and reliable chemical reaction, known as a transform. For Ethyl 4-(aminomethyl)picolinate, several logical disconnections can be proposed:

C–N Bond Disconnection: The bond between the picolyl methylene (B1212753) group and the nitrogen atom is a prime candidate for disconnection. This corresponds to a nucleophilic substitution or a reductive amination in the forward synthesis. This disconnection simplifies the target into a picolyl electrophile and an ammonia equivalent.

Ester C–O Bond Disconnection: The ester linkage can be disconnected at the acyl-oxygen bond. This is a very common and reliable disconnection, corresponding to an esterification reaction between a picolinic acid derivative and ethanol.

Pyridine Ring Disconnections: For more complex derivatives or when the pyridine core itself needs to be constructed, disconnections of the ring's C–C and C–N bonds are considered. acsgcipr.org Syntheses like the Hantzsch pyridine synthesis involve forming the ring from acyclic precursors such as a β-dicarbonyl compound, an aldehyde, and ammonia. advancechemjournal.com

This transform-based planning creates a "retrosynthesis tree" that maps multiple potential synthetic routes, allowing the chemist to choose the most efficient and practical path based on the availability of starting materials and the reliability of the proposed reactions. advancechemjournal.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Aminomethyl Picolinate

Transformations of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for nucleophilic reactions and derivatization, enabling the synthesis of a multitude of functionalized pyridine (B92270) compounds.

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on the aminomethyl group of Ethyl 4-(aminomethyl)picolinate is not extensively documented, the reactivity of the analogous 4-(chloromethyl)pyridine (B78701) provides insight into potential transformations. The chlorine atom in 4-(chloromethyl)pyridine is susceptible to displacement by various nucleophiles. This suggests that conversion of the aminomethyl group to a better leaving group, such as a tosylate or a mesylate, would facilitate nucleophilic substitution reactions.

Furthermore, the pyridine nitrogen can influence the reactivity of the aminomethyl group. The nitrogen atom's electron-withdrawing nature can affect the stability of intermediates in substitution reactions. stackexchange.com Nucleophilic substitution reactions on pyridines with leaving groups at the 4-position typically proceed through an addition-elimination mechanism. quimicaorganica.org

Oxidative and Reductive Transformations of the Amine Functionality

The primary amine of Ethyl 4-(aminomethyl)picolinate can undergo both oxidation and reduction. Oxidation of aminomethylpyridines can lead to the corresponding pyridine-4-carboxaldehyde or pyridine-4-carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. Conversely, the pyridine ring itself can be susceptible to oxidation, particularly at the nitrogen atom, to form N-oxides. The oxidation of 4-substituted N-aminopyridinium salts has been shown to yield either 1,1'-azopyridinium salts or 1-pyridiniopyridinium salts, depending on the substituent at the 4-position. rsc.org

Reductive amination, a common transformation for primary amines, can be employed to introduce additional alkyl or aryl groups on the nitrogen atom. This typically involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Derivatization to Amides, Carbamates, Ureas, Sulfonamides, Silylamines, Phosphoramidates, Imines, and Hydrazones

The nucleophilic nature of the primary amine in Ethyl 4-(aminomethyl)picolinate makes it a prime candidate for derivatization into a variety of functional groups.

Amides: The reaction of the aminomethyl group with acyl chlorides or carboxylic acid anhydrides, often in the presence of a base like pyridine or triethylamine, readily forms the corresponding amides. fishersci.co.ukorganic-chemistry.org Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be used to facilitate amide bond formation from carboxylic acids. fishersci.co.uk

Carbamates: Carbamates can be synthesized by reacting the amine with chloroformates, such as ethyl chloroformate, or by reacting it with an isocyanate. nih.gov Another approach involves a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org

Ureas: The reaction of the aminomethyl group with an isocyanate is a direct route to urea (B33335) derivatives. commonorganicchemistry.com Alternatively, reaction with a carbamate (B1207046) can also yield ureas. For instance, the synthesis of N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea has been achieved by reacting 3-aminomethyl-pyridine with methyl N-(4-nitrophenyl)-carbamate. prepchem.com The reaction of an amine with carbonyldiimidazole (CDI) is another effective method for urea formation. organic-chemistry.orgorganic-chemistry.org

Sulfonamides: Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base. rsc.orgnih.gov

Imines: The condensation of the primary amine with aldehydes or ketones under appropriate conditions, often with acid catalysis, leads to the formation of imines (Schiff bases). masterorganicchemistry.comoperachem.comlibretexts.org The rates and equilibrium constants for imine formation between pyridine-4-aldehyde and various amino acids have been studied, providing a basis for understanding the reactivity of the aminomethyl group with carbonyl compounds. nih.gov

Hydrazones: While direct synthesis from Ethyl 4-(aminomethyl)picolinate is less common, hydrazone derivatives containing a pyridine amide moiety have been synthesized and shown to possess insecticidal activity. nih.gov The synthesis of hydrazones can be achieved through the reaction of a carbonyl compound with a hydrazine (B178648) derivative. researchgate.netmdpi.comorganic-chemistry.org

The following table summarizes the general conditions for these derivatization reactions:

DerivativeReagentsGeneral Conditions
Amides Acyl chloride, Carboxylic anhydride, or Carboxylic acid with coupling agentBase (e.g., pyridine, triethylamine), Aprotic solvent
Carbamates Chloroformate, Isocyanate, or CO2 + Alkyl halideBase (for chloroformate), Aprotic solvent
Ureas Isocyanate, Carbamate, or CDIAprotic solvent
Sulfonamides Sulfonyl chlorideBase (e.g., pyridine), Aprotic solvent
Imines Aldehyde or KetoneAcid or base catalysis, Dehydrating conditions
Hydrazones Carbonyl compound + Hydrazine derivativeAcid or base catalysis

Reactivity of the Picolinate (B1231196) Ester Group

The ethyl ester of the picolinate moiety is susceptible to reactions typical of carboxylic acid esters, including hydrolysis, transesterification, and acylation.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(aminomethyl)picolinic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water. nih.gov Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt. nih.gov The presence of the basic aminomethyl group may influence the reaction rate and mechanism, potentially leading to intramolecular catalysis.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol. medchemexpress.com A patent describes a method for preparing esters through the transesterification reaction between a picolinate and an aldehyde. bio-conferences.org

Acylation and Other Carbonyl Transformations

The carbonyl group of the picolinate ester can undergo nucleophilic acyl substitution. While less reactive than acyl chlorides or anhydrides, esters can react with strong nucleophiles. For example, reaction with an amine can lead to the corresponding amide, although this often requires forcing conditions. The synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate has been achieved through acylation and substitution, highlighting the reactivity of the picolinate core. bio-conferences.org The acylation of alcohols with acyl halides is a common method for ester synthesis, and similar principles can be applied to transformations of the picolinate ester. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine nucleus of ethyl 4-(aminomethyl)picolinate possesses a unique reactivity profile towards aromatic substitution reactions. The nitrogen heteroatom exerts a strong electron-withdrawing inductive effect (-I) and a deactivating resonance effect, rendering the ring electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). youtube.commatanginicollege.ac.in When such reactions do occur, they are typically directed to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. youtube.comyoutube.com The presence of the aminomethyl group (-CH₂NH₂) at the 4-position, which is an activating group, and the ethyl ester group (-COOEt) at the 2-position, a deactivating group, introduces a complex interplay of electronic effects that govern the regioselectivity of substitution.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the electron-poor C-2 and C-4 positions. quimicaorganica.org The presence of a good leaving group at these positions facilitates NAS reactions. While ethyl 4-(aminomethyl)picolinate itself does not possess a typical leaving group on the ring, derivatives where a halogen is introduced could readily undergo nucleophilic displacement.

Applications in Advanced Organic Synthesis and Material Science

Role as a Building Block for Heterocyclic Scaffolds

The pyridine (B92270) ring is a privileged structure in medicinal chemistry and materials science. Ethyl 4-(aminomethyl)picolinate serves as a valuable precursor for the elaboration of more complex pyridine-based systems.

Synthesis of Substituted Pyridine and Fused Pyridine Systems

The reactivity of the amino group and the ester functionality of ethyl 4-(aminomethyl)picolinate allows for its use in the synthesis of a variety of substituted and fused pyridine systems. The amino group can act as a nucleophile in reactions to introduce new substituents onto the pyridine ring system. Furthermore, the aminomethyl group is a key component in cyclization reactions to form fused heterocyclic structures.

One notable application is in the synthesis of imidazo[1,5-a]pyridines. The general strategy involves the cyclocondensation of 2-(aminomethyl)pyridines with appropriate electrophiles. beilstein-journals.org Although the specific use of the ethyl 4-picolinate derivative is not extensively documented in this exact transformation, the underlying principle of using the aminomethylpyridine moiety to construct a fused imidazole (B134444) ring is a well-established synthetic route. beilstein-journals.org This method highlights the potential of ethyl 4-(aminomethyl)picolinate to serve as a precursor to these biologically relevant fused systems.

The synthesis of various substituted pyridines can be achieved through multicomponent reactions or by functional group transformations of pre-existing pyridine derivatives. nih.govresearchgate.net The presence of the ester group in ethyl 4-(aminomethyl)picolinate offers a handle for further chemical modification, such as amide formation or reduction, to introduce additional diversity into the final substituted pyridine products.

Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles

The development of synthetic routes to complex polycyclic aromatic nitrogen heterocycles (PANHs) is of significant interest due to their presence in various functional materials and biologically active compounds. While direct applications of ethyl 4-(aminomethyl)picolinate in the synthesis of complex PANHs are not extensively reported, its structural motifs are integral to established synthetic strategies.

The synthesis of fused pyridine derivatives often serves as a stepping stone to more complex polycyclic systems. nih.govresearchgate.net For instance, pyridopyrimidine and pyrazolopyridine frameworks, which can be derived from appropriately substituted pyridines, are key components of many bioactive molecules. nih.govnih.gov The general approach involves the annulation of additional rings onto the initial pyridine scaffold. The functional groups present in derivatives of ethyl 4-(aminomethyl)picolinate could be strategically utilized to direct these cyclization reactions, leading to the formation of intricate polycyclic architectures.

Design and Synthesis of New Chemical Entities (NCEs) as Advanced Precursors

The quest for New Chemical Entities (NCEs) with desired biological activities or material properties is a driving force in chemical research. Ethyl 4-(aminomethyl)picolinate and its derivatives are valuable precursors in the design and synthesis of such NCEs.

The aminomethylpyridine scaffold is a key feature in a number of compounds with interesting pharmacological profiles. For example, novel aminomethyl-pyridines have been designed and synthesized as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. The modular nature of the synthesis allows for the exploration of structure-activity relationships by varying the substituents on the pyridine ring and the amino group.

While a specific NCE derived directly from ethyl 4-(aminomethyl)picolinate is not highlighted in the provided context, the principles of its use as a precursor are evident. The ability to modify both the amino and ester groups allows for the creation of a library of compounds for screening purposes.

Coordination Chemistry and Ligand Development

The presence of nitrogen atoms in the pyridine ring and the aminomethyl side chain, along with the oxygen atom of the ester group, makes ethyl 4-(aminomethyl)picolinate an interesting candidate for ligand development in coordination chemistry.

Ethyl 4-(aminomethyl)picolinate as a Chelating Ligand

Ethyl 4-(aminomethyl)picolinate possesses multiple potential coordination sites, allowing it to act as a chelating ligand. It can coordinate to a metal center through the pyridine nitrogen and the nitrogen of the aminomethyl group, forming a stable five-membered chelate ring. This bidentate N,N-coordination mode is common for ligands with a similar structural framework. nih.govnih.gov

The potential for the ester group to participate in coordination cannot be discounted, which could lead to tridentate coordination behavior under certain conditions. The chelation of metal ions by such ligands can significantly alter the properties of both the metal and the ligand, leading to the formation of complexes with unique electronic, magnetic, and reactive properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-based ligands is a well-established area of research. nih.govnih.govresearchgate.netresearchgate.net Typically, these complexes are prepared by reacting a salt of the desired metal with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction.

While specific studies on the metal complexes of ethyl 4-(aminomethyl)picolinate are not detailed in the provided search results, the characterization of complexes with analogous ligands provides a framework for what to expect. For instance, the coordination of the ligand to a metal ion is typically evidenced by shifts in the vibrational frequencies of the C=N and N-H bonds in the IR spectrum, as well as changes in the chemical shifts of the protons and carbons near the coordination sites in the NMR spectrum.

The table below summarizes the expected coordination behavior and characterization data for hypothetical metal complexes of Ethyl 4-(aminomethyl)picolinate, based on data for similar compounds.

Metal Ion (M)Potential CoordinationExpected GeometryCharacterization Highlights
Cu(II)Bidentate (N,N) or Tridentate (N,N,O)Square Planar or Distorted OctahedralParamagnetic, characteristic d-d transitions in UV-Vis spectrum.
Ni(II)Bidentate (N,N)Octahedral or Square PlanarCan be paramagnetic or diamagnetic depending on geometry.
Zn(II)Bidentate (N,N)Tetrahedral or OctahedralDiamagnetic, characterized by NMR and X-ray diffraction.
Co(II)Bidentate (N,N)Tetrahedral or OctahedralParamagnetic, with distinct electronic spectra.

This table is predictive and based on the coordination chemistry of similar pyridine- and amine-containing ligands.

Supramolecular Architectures through Coordination Bonds

The directional nature of the coordination bonds formed by picolinate (B1231196) ligands, coupled with the potential for secondary interactions like hydrogen bonding and π-π stacking, makes them excellent candidates for the construction of supramolecular architectures. researchgate.net The self-assembly of metal ions and picolinate-based ligands can lead to the formation of a wide variety of structures, from discrete polynuclear complexes to infinite one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.netmdpi.com

The structure of the resulting supramolecular assembly can be controlled by several factors, including the coordination preference of the metal ion, the geometry of the picolinate ligand, and the reaction conditions. nih.govresearchgate.net For instance, the use of rigid, linear ditopic picolinate ligands can lead to the formation of chain-like structures. tandfonline.com The introduction of additional functional groups on the picolinate ring can facilitate further intermolecular interactions, leading to more complex and robust architectures. worktribe.com These supramolecular structures are of great interest for their potential applications in areas such as gas storage, separation, and catalysis.

Ligand Design Principles for Tailored Metal-Ligand Interactions

The ability to tune the properties of metal complexes for specific applications relies on the rational design of ligands. For picolinate-based ligands like ethyl 4-(aminomethyl)picolinate, several key principles can be applied to tailor their interactions with metal ions.

Steric Effects: The introduction of bulky substituents on the picolinate ring can influence the coordination geometry around the metal center and can be used to create specific binding pockets or to prevent the formation of undesired polymeric structures. rsc.org This steric hindrance can also affect the kinetic stability of the resulting complexes.

Electronic Effects: The electronic properties of the picolinate ligand can be modified by introducing electron-donating or electron-withdrawing groups. These substituents can alter the pKa of the ligand and the electron density at the nitrogen and oxygen donor atoms, thereby influencing the strength of the metal-ligand bond and the redox potential of the metal center. nih.gov

Chelate Ring Size and Flexibility: While picolinate itself forms a stable five-membered chelate ring, the incorporation of picolinate moieties into larger, more flexible ligand frameworks can lead to complexes with different coordination numbers and geometries. rsc.orgnih.gov The design of multidentate ligands containing one or more picolinate groups allows for the creation of highly stable complexes with specific coordination preferences. rsc.org

Secondary Coordination Sphere: The design of ligands that can participate in secondary interactions, such as hydrogen bonding or π-stacking, is a powerful strategy for controlling the supramolecular assembly of metal complexes and for introducing additional functionality. researchgate.net

By carefully considering these design principles, it is possible to create picolinate-based ligands that form metal complexes with optimized properties for a wide range of applications.

Potential in Material Science Applications

The versatility of picolinate ligands and their metal complexes has led to significant interest in their potential applications in material science. The ability to form robust and functional materials, often with tunable properties, makes them attractive for a variety of advanced applications.

Luminescent Materials: Lanthanide complexes with picolinate-based ligands can exhibit strong luminescence, making them suitable for applications in sensing and imaging. acs.orgnih.gov The picolinate ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at a characteristic wavelength. acs.orgnih.gov These materials have shown promise as selective sensors for metal ions and nitroaromatic compounds. acs.orgnih.gov

Magnetic Materials: The arrangement of paramagnetic transition metal ions, such as Mn(II) and Cu(II), within a picolinate-based coordination polymer can lead to interesting magnetic properties, including ferromagnetic or antiferromagnetic coupling between the metal centers. tandfonline.comrsc.org The nature and strength of these magnetic interactions can be controlled by the specific structure of the coordination polymer, which in turn is dictated by the ligand design and the choice of metal ion. tandfonline.comrsc.org

Catalysis: Metal-picolinate complexes have been investigated as catalysts for a variety of organic transformations. For example, copper(II) picolinate complexes have been used as catalysts for oxidation reactions and for the "click" synthesis of triazoles. acs.orgnih.gov The catalytic activity can be tuned by modifying the ligand structure and the coordination environment of the metal ion. nih.gov Zeolite-encapsulated metal picolinate complexes have also been explored as a way to combine the catalytic activity of the complex with the shape-selectivity and recyclability of the zeolite support. acs.org

Porous Materials (MOFs): Picolinate-based ligands are valuable building blocks for the synthesis of metal-organic frameworks (MOFs). acs.orgresearchgate.net These materials possess porous structures with high surface areas, making them suitable for applications in gas storage and separation, as well as catalysis. The functionalization of the picolinate ligand can be used to tailor the pore size and chemical environment within the MOF, allowing for the selective adsorption of specific molecules. researchgate.net

The ongoing research into ethyl 4-(aminomethyl)picolinate and related picolinate ligands continues to expand their potential applications in material science, with new and innovative materials constantly being developed.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 4-(aminomethyl)picolinate. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

In a typical ¹H NMR spectrum, the ethyl ester group would present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from spin-spin coupling. The aminomethyl group (-CH₂-NH₂) is expected to appear as a singlet, though this can broaden or couple with the amine protons depending on the solvent and concentration. The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns confirming the 4-substituted picolinate (B1231196) structure. rsc.orgmdpi.comnih.govbio-conferences.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group at the low-field end of the spectrum, several distinct signals for the aromatic carbons of the pyridine ring, and signals corresponding to the ethyl and aminomethyl carbons at the high-field end. mdpi.comnih.gov

Dynamic NMR studies can also be employed to investigate phenomena such as the rate of proton exchange on the primary amine or potential restricted rotation around the C-C bond connecting the aminomethyl group to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Ethyl 4-(aminomethyl)picolinate Predicted values are based on data from analogous picolinate structures. rsc.orgnih.gov

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (¹H) Coupling Constant (J, Hz)
¹HEthyl -CH₃1.3 - 1.4Triplet (t)~7.1
¹HEthyl -OCH₂-4.3 - 4.4Quartet (q)~7.1
¹HAminomethyl -CH₂-3.8 - 4.0Singlet (s)N/A
¹HPyridine Ring7.3 - 8.7Multiplets (m), Doublets (d)Varied
¹HAmine -NH₂VariableSinglet (s, broad)N/A
¹³CEthyl -CH₃~14N/AN/A
¹³CEthyl -OCH₂-~62N/AN/A
¹³CAminomethyl -CH₂-~45N/AN/A
¹³CPyridine Ring120 - 155N/AN/A
¹³CCarbonyl C=O~165N/AN/A

Mass Spectrometry (MS) for Molecular Ion and Fragment Analysis, including Reaction Monitoring

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental formula of Ethyl 4-(aminomethyl)picolinate and for deducing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the compound's elemental composition (C₁₀H₁₄N₂O₂). doi.org

In electron ionization (EI) or electrospray ionization (ESI), the molecule forms a molecular ion ([M]⁺• or [M+H]⁺). This ion subsequently undergoes fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule. For Ethyl 4-(aminomethyl)picolinate, key fragmentation pathways would include:

Loss of an ethoxy radical ([M-•OCH₂CH₃]) from the ester.

Loss of an ethyl group ([M-•CH₂CH₃]).

Cleavage of the entire ester group to yield a picolinoyl cation.

Benzylic cleavage to lose the amino group, or more favorably, to form a stable aminomethyl-substituted pyridinium (B92312) ion.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for reaction monitoring. nih.gov By using techniques like multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be tracked, allowing for the precise and sensitive quantification of the target compound in complex mixtures during its synthesis or in metabolic studies. nih.govlcms.cz

Table 2: Predicted Key Mass Spectrometry Fragments for Ethyl 4-(aminomethyl)picolinate Based on common fragmentation patterns of esters and benzylamines. chemguide.co.uklibretexts.org

m/z (Mass/Charge) Proposed Fragment Ion Formula of Fragment
194Molecular Ion[C₁₀H₁₄N₂O₂]⁺•
179[M - CH₃]⁺[C₉H₁₁N₂O₂]⁺
165[M - C₂H₅]⁺[C₈H₉N₂O₂]⁺
149[M - OCH₂CH₃]⁺[C₈H₉N₂O]⁺
121[M - COOC₂H₅]⁺[C₆H₇N₂]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "vibrational fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure. nih.gov

The IR spectrum of Ethyl 4-(aminomethyl)picolinate is expected to show several characteristic absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ester functional group. The N-H stretching of the primary amine typically appears as two distinct bands in the 3300-3500 cm⁻¹ region. Other significant peaks include C-H stretching from the alkyl and aromatic groups, C-O stretching of the ester, and various bending and stretching vibrations associated with the pyridine ring. rsc.orgnih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds, such as the C=C and C=N bonds within the aromatic pyridine ring, often produce strong Raman signals, whereas they may be weak in the IR spectrum. acs.org This makes the combination of IR and Raman spectroscopy a powerful approach for a comprehensive vibrational analysis.

Table 3: Characteristic IR and Raman Vibrational Frequencies for Ethyl 4-(aminomethyl)picolinate Frequency ranges are based on data from analogous picolinate and aminopyridine compounds. nih.govnih.govnih.gov

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H StretchPrimary Amine (-NH₂)3300 - 3500MediumWeak
C-H Stretch (sp³)Ethyl, Aminomethyl2850 - 3000MediumMedium
C-H Stretch (sp²)Pyridine Ring3000 - 3100Medium-WeakStrong
C=O StretchEster1720 - 1740StrongMedium
N-H BendPrimary Amine (-NH₂)1590 - 1650Medium-StrongWeak
C=C, C=N StretchPyridine Ring1400 - 1600Medium-StrongStrong
C-O StretchEster1100 - 1300StrongWeak
C-N StretchAminomethyl1020 - 1250MediumMedium

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure of Ethyl 4-(aminomethyl)picolinate, including precise bond lengths, bond angles, and torsional angles. tandfonline.com

Analysis of the crystal structure would reveal the planarity of the pyridine ring and the conformation of the ethyl ester and aminomethyl substituents relative to the ring. A key feature of interest in the crystal packing would be the network of intermolecular interactions. It is highly probable that the aminomethyl group acts as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms on adjacent molecules, such as the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group. nih.goviucr.org These interactions dictate the formation of higher-order supramolecular assemblies, influencing the compound's physical properties like melting point and solubility.

Table 4: Expected Bond Lengths in Ethyl 4-(aminomethyl)picolinate from X-ray Crystallography Values are based on crystallographic data of similar organic molecules and picolinate derivatives. tandfonline.comnih.govnih.gov

Bond Expected Bond Length (Å)
Pyridine C=C1.38 - 1.40
Pyridine C=N1.33 - 1.35
Ester C=O1.20 - 1.22
Ester C-O (carbonyl side)1.33 - 1.36
Ester O-C (ethyl side)1.45 - 1.47
Pyridine C - C (ester)1.50 - 1.52
Pyridine C - C (aminomethyl)1.51 - 1.53
Aminomethyl C-N1.46 - 1.49

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, identifying its oxidation and reduction potentials. For Ethyl 4-(aminomethyl)picolinate, the potential redox-active sites are the pyridine ring and the aminomethyl group.

The pyridine ring, being electron-deficient, is susceptible to reduction. A cyclic voltammogram would likely show a cathodic peak corresponding to the reduction of the picolinate moiety. researchgate.net The potential at which this occurs provides information about the ease of electron acceptance. Conversely, the aminomethyl group, or the amine itself, could potentially be oxidized at a sufficiently high anodic potential.

The electrochemical behavior can be influenced by factors such as pH, as protonation of the pyridine nitrogen or the amino group would significantly alter the electron density and, consequently, the redox potentials. researchgate.net Such studies are valuable for understanding the compound's potential role in electron transfer processes and for predicting its stability in various chemical environments. frontiersin.orgresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of Ethyl 4-(aminomethyl)picolinate. DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for molecules of this size. researchgate.net

A typical DFT study on this molecule would begin with geometry optimization to find the lowest energy conformation. nrel.gov From this optimized structure, a wealth of electronic properties can be calculated. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies electrophilic and nucleophilic sites. For Ethyl 4-(aminomethyl)picolinate, the nitrogen atoms of the pyridine (B92270) ring and the aminomethyl group, as well as the oxygen atoms of the ester group, would be expected to be regions of high electron density (negative potential), indicating sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would show positive potential.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.comresearchcommons.org For similar aromatic amines, the HOMO is typically distributed over the aryl group and the amino substituent, indicating that this region is the primary site for electron donation in electrophilic reactions. mdpi.com

Table 1: Predicted Quantum Chemical Parameters for Ethyl 4-(aminomethyl)picolinate

ParameterTypical MethodPredicted Value/InformationSignificance
Optimized GeometryDFT/B3LYP/6-311++G(d,p)Bond lengths, bond angles, dihedral anglesProvides the most stable 3D structure.
HOMO EnergyDFT/B3LYP/6-311++G(d,p)~ -5.3 eVIndicates electron-donating ability.
LUMO EnergyDFT/B3LYP/6-311++G(d,p)~ -0.3 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)DFT/B3LYP/6-311++G(d,p)~ 5.0 eVIndicator of chemical reactivity and stability. mdpi.com
Dipole MomentDFT/B3LYP/6-311++G(d,p)~ 3.0 DMeasures overall polarity of the molecule. mdpi.com
Mulliken Atomic ChargesDFT/B3LYP/6-311++G(d,p)Negative charges on N, O; Positive on HPredicts sites for nucleophilic/electrophilic attack. nrel.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions involving Ethyl 4-(aminomethyl)picolinate. mdpi.com By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. nrel.gov The energy of the transition state determines the activation energy of a reaction, which is a key factor controlling its rate.

For Ethyl 4-(aminomethyl)picolinate, several reaction types can be investigated. The functional groups present—a primary amine, an ester, and a pyridine ring—offer multiple avenues for chemical transformation.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions. Computational modeling can reveal the detailed mechanism, including the formation of the tetrahedral intermediate and the energies of the transition states for both the acid-catalyzed and base-mediated pathways.

Reactions at the Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. Computational models can predict the regioselectivity of such reactions (e.g., nitration, halogenation) by calculating the stability of the intermediate sigma complexes for substitution at different positions.

These investigations provide a molecular-level understanding that complements experimental observations, helping to explain why certain products are formed and to predict conditions that might favor alternative pathways. mdpi.com

Molecular Docking and Simulation Studies for Ligand-Receptor Interactions (from a purely theoretical perspective)

From a purely theoretical standpoint, molecular docking and simulation are powerful computational techniques used to predict how a ligand, such as Ethyl 4-(aminomethyl)picolinate, might bind to a macromolecular receptor, typically a protein. mdpi.com This approach is foundational in structure-based drug design. ajrconline.org

The process begins with the three-dimensional structures of both the ligand (Ethyl 4-(aminomethyl)picolinate) and the target receptor. The ligand's structure would be generated and optimized using quantum chemical methods as described in section 6.1. The receptor structure is often obtained from experimental sources like the Protein Data Bank or built using homology modeling.

Docking algorithms then systematically explore the possible binding poses of the ligand within the active site of the receptor, treating the ligand as flexible. mdpi.com Each potential pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.comnih.gov The scoring function approximates the Gibbs free energy of binding by considering factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. mdpi.com

A theoretical docking study of Ethyl 4-(aminomethyl)picolinate against a hypothetical protein kinase target, for example, would likely reveal key interactions:

Hydrogen Bonding: The aminomethyl group's -NH2 and the ester's carbonyl oxygen are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's binding site (e.g., with aspartate, glutamate, or serine). nih.gov

Aromatic Interactions: The pyridine ring could engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: The partial charges on the ligand, as calculated by quantum chemistry, would guide its electrostatic complementarity with the receptor's binding pocket.

The results are typically presented as a ranked list of binding poses and their corresponding scores. The top-ranked pose represents the most probable binding mode from a theoretical perspective. Molecular dynamics (MD) simulations can further refine this by simulating the movement of the ligand-receptor complex over time, providing insights into the stability of the predicted interactions.

Table 2: Theoretical Molecular Docking and Simulation Parameters

TechniquePurposeKey OutputExample Software
Molecular DockingPredict binding mode and affinity of the ligand in a receptor's active site. ajrconline.orgBinding pose, scoring function value (e.g., binding energy in kcal/mol). nih.govAutoDock Vina, PyRx ajrconline.org
Molecular Dynamics (MD) SimulationAssess the stability of the docked pose and flexibility of the complex over time.Root Mean Square Deviation (RMSD), interaction energy profiles.GROMACS, AMBER

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is highly effective at predicting spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure. researchgate.net For Ethyl 4-(aminomethyl)picolinate, DFT calculations can provide reliable predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Conformational Analysis: Before predicting spectra, a thorough conformational analysis is necessary. frontiersin.org The molecule has several rotatable bonds (e.g., C-C and C-N bonds in the side chains), leading to multiple possible conformers. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. This analysis identifies the lowest-energy (most stable) conformers that are likely to be present at room temperature. frontiersin.org

Vibrational Spectra (FT-IR, Raman): Once the stable conformers are identified, their harmonic vibrational frequencies can be calculated. nrel.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H stretching, C=O stretching, C=C/C=N ring stretching, and CH2 bending. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The output includes not only the frequency but also the intensity of each vibrational band, allowing for the generation of a complete theoretical spectrum that can be directly compared to an experimental one.

NMR Spectra (¹H and ¹³C): The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts. researchgate.net The calculation predicts the chemical shift (δ) for each hydrogen and carbon atom in the molecule relative to a reference compound (e.g., tetramethylsilane, TMS). These predictions are highly sensitive to the electronic environment of each nucleus and can be used to assign peaks in an experimental NMR spectrum.

Table 3: Predicted Spectroscopic Data for Ethyl 4-(aminomethyl)picolinate

Spectroscopic TechniquePredicted ParameterComputational MethodAnticipated Key Signals
FT-IRVibrational Frequencies (cm⁻¹)DFT/B3LYP~3300-3400 (N-H stretch), ~1720 (C=O stretch), ~1590 (Pyridine ring stretch)
¹H NMRChemical Shifts (ppm)DFT/GIAOSignals for pyridine ring protons, aminomethyl (-CH₂-), and ethyl ester (-CH₂CH₃) protons.
¹³C NMRChemical Shifts (ppm)DFT/GIAOSignals for pyridine ring carbons, aminomethyl carbon, carbonyl carbon, and ethyl ester carbons.

Application of Artificial Intelligence and Machine Learning in Synthetic Route Planning

When planning a synthesis for Ethyl 4-(aminomethyl)picolinate, an AI tool would likely identify several key disconnections:

C-N bond disconnection: Breaking the bond between the pyridine ring and the aminomethyl group, suggesting a precursor like 4-(halomethyl)picolinate and ammonia (B1221849) or a protected amine.

Ester disconnection: Breaking the ester bond, leading back to 4-(aminomethyl)picolinic acid and ethanol (B145695).

Ring construction: More complex models could even propose routes to construct the substituted pyridine ring itself from acyclic precursors.

Perspectives on Industrial Chemical Processes and Scale Up from an Academic Viewpoint

Development of Robust and Efficient Synthetic Processes for Industrial Relevance

From an academic standpoint, the ideal synthesis of a target molecule is not merely one that produces the compound, but one that is elegant, high-yielding, and reproducible. For industrial relevance, these criteria are augmented by the need for scalability, safety, and cost-effectiveness. The synthesis of Ethyl 4-(aminomethyl)picolinate can be approached through several strategic disconnections, primarily revolving around the formation of the aminomethyl group at the C4 position of the pyridine (B92270) ring.

A common and logical laboratory approach begins with a precursor already containing the picolinate (B1231196) ester functionality, such as Ethyl 4-cyanopicolinate. This route involves the catalytic reduction of the nitrile (cyano) group to a primary amine. This transformation is a staple in organic synthesis, with several established methods. Catalytic hydrogenation, employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is a primary candidate. Alternative reducing agents such as Lithium aluminum hydride (LiAlH₄) can also achieve this reduction, though its industrial use is often hampered by cost and safety concerns. doubtnut.com

Another viable pathway starts with the functionalization of a pre-existing methyl group. For instance, beginning with Ethyl 4-methylpicolinate, a multi-step sequence involving radical halogenation to form Ethyl 4-(halomethyl)picolinate, followed by nucleophilic substitution with an amine source (like ammonia (B1221849) or a protected equivalent), can yield the desired product.

The choice of starting material is critical. Syntheses often begin from more heavily substituted and commercially available pyridines. For example, processes for related herbicidal picolinates start from 3,4,5,6-tetrachloropicolinonitrile. epo.orgresearchgate.net This precursor undergoes a series of reactions including fluorination, amination at the 4-position, hydrolysis of the nitrile to a carboxylic acid, and finally, esterification. epo.orgresearchgate.net While not a direct synthesis of the titular compound, this highlights a common industrial strategy: leveraging a readily available, albeit complex, starting material through a robust, multi-step sequence.

The table below summarizes plausible synthetic routes, reflecting common transformations in pyridine chemistry.

Starting MaterialKey Transformation(s)Reagents/ConditionsAcademic Merits & Industrial Challenges
Ethyl 4-cyanopicolinateNitrile Reduction1. H₂, Pd/C or Raney Ni 2. LiAlH₄ then H₂O workupMerits: Direct, high atom economy with catalytic hydrogenation. Challenges: Handling of H₂ gas under pressure; cost and hazard of LiAlH₄.
Ethyl 4-methylpicolinateSide-chain Functionalization1. NBS, radical initiator 2. NH₃ or phthalimide (B116566) followed by hydrolysisMerits: Utilizes a simple precursor. Challenges: Radical reactions can lack selectivity; multi-step process may lower overall yield.
4-Amino-picolinic acidEsterificationEthanol (B145695), Acid catalyst (e.g., H₂SO₄)Merits: Straightforward esterification. Challenges: Requires prior synthesis of the aminomethyl-substituted acid.
4-Halo-picolinate estersNucleophilic SubstitutionAmmonia or equivalentMerits: Direct introduction of the amino group. Challenges: The 4-position of pyridines can be unreactive to simple nucleophilic substitution.

The scale-up of any chosen route presents significant hurdles. What works efficiently on a gram scale in a laboratory may become problematic at the kilogram or ton scale. rsc.org Issues such as heat transfer, mass transport, mixing efficiency, and product isolation become paramount. rsc.orggoogle.com For instance, the exothermic nature of reductions with hydrides requires careful thermal management in large reactors to prevent runaway reactions. Similarly, catalytic hydrogenations require specialized high-pressure reactors and careful handling of potentially pyrophoric catalysts.

Environmental and Economic Considerations in Process Design

The principles of "green chemistry" are increasingly integral to the academic evaluation of synthetic routes, a consideration that aligns directly with industrial demands for sustainable and cost-effective processes. The environmental and economic viability of a process for producing Ethyl 4-(aminomethyl)picolinate are deeply intertwined.

Environmental Impact: The primary environmental concerns in chemical synthesis revolve around waste generation, energy consumption, and the use of hazardous materials.

Atom Economy: Routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. Catalytic hydrogenation of Ethyl 4-cyanopicolinate is an excellent example, as the only theoretical byproduct is... nothing. In contrast, a multi-step synthesis involving protecting groups generates significant waste.

Solvents and Reagents: The choice of solvents and reagents is critical. Many classic organic solvents are volatile organic compounds (VOCs) with negative environmental and health impacts. Modern process development emphasizes the use of greener solvents like water, ethanol, or supercritical CO₂, or even solvent-free conditions. rsc.org Similarly, replacing stoichiometric reagents (like LiAlH₄) with catalytic alternatives (like H₂/Pd-C) drastically reduces waste and improves the process's environmental profile. rsc.orgresearchgate.net

Waste Treatment: The production of pyridine derivatives can sometimes involve strong acids or heavy metal catalysts, leading to waste streams that require costly treatment. google.com Processes that minimize or eliminate such waste are economically and environmentally superior. google.com For example, electrochemical methods for pyridine reduction are being explored as a greener alternative that avoids harsh chemical reductants and generates less waste. rsc.orgnih.gov

Raw Material Costs: The price of starting materials is a major component of the final product's cost. klinegroup.com While a shorter synthetic route is often desirable, a longer route starting from an inexpensive, bulk-produced chemical like 3-picoline or 2-methyl-5-ethylpyridine may ultimately be more economical. beilstein-journals.orgnih.gov

Energy Consumption: Reactions requiring high temperatures, high pressures, or cryogenic conditions are energy-intensive and therefore more expensive to operate. mdpi.com Catalytic processes that proceed under mild conditions are highly sought after. nih.gov

The following table provides a comparative analysis of potential synthetic strategies from an environmental and economic perspective.

Synthetic StrategyEnvironmental ConsiderationsEconomic Considerations
Catalytic Reduction of Nitrile Pros: High atom economy, catalytic (less waste). rsc.orgCons: Use of flammable H₂ gas; potential for metal leaching from catalyst.Pros: Potentially fewer steps, high throughput. Cons: Cost of catalyst and high-pressure equipment.
Side-Chain Amination Pros: Avoids highly toxic cyanides. Cons: Use of halogenated intermediates and radical initiators; generates stoichiometric byproducts.Pros: May use cheaper starting materials. Cons: Multi-step process lowers overall yield and increases processing time/cost.
Biocatalysis/Fermentation Pros: Uses renewable feedstocks, mild aqueous conditions, biodegradable. google.comCons: Low product concentrations can lead to high energy costs for separation. mdpi.comPros: Potential for low raw material cost. Cons: High capital cost for fermentation and downstream processing; process development can be slow. google.com

Patent Landscape Analysis of Picolinate Synthesis and Applications (academic perspective on chemical processes)

An academic analysis of the patent literature provides a unique window into the industrial strategies and areas of innovation surrounding a class of compounds. For picolinates, the patent landscape is heavily influenced by their application in agrochemicals and pharmaceuticals. nih.govmdpi.com

A review of patents reveals that much of the industrial effort is focused on the synthesis of highly substituted picolinates, particularly halogenated and arylated derivatives used as herbicides. epo.orgresearchgate.netmdpi.comgoogle.com These patents often disclose detailed, multi-step synthetic routes that have been optimized for large-scale production. From an academic viewpoint, these documents are a valuable source of practical, robust chemical procedures that are often not published in traditional journals.

Key insights from the patent landscape include:

Emphasis on Precursor Synthesis: Significant innovation is directed at the efficient synthesis of key intermediates. For instance, patents frequently describe improved methods for producing chlorinated or fluorinated pyridine rings, which then serve as platforms for diversification. epo.orggoogle.com This highlights the industrial importance of a "platforming" strategy, where a versatile intermediate is produced economically at scale.

Novel Process Conditions: Patents often claim specific catalysts, solvent systems, or reaction conditions that provide an advantage in yield, purity, or cost over established methods. For example, patents for producing pyridine carboxylic acids describe specific vanadium-titanium (B8517020) oxide catalysts for the gas-phase oxidation of picolines, a process that is highly optimized for industrial efficiency. google.com

Strategic Protection of Intellectual Property: Companies patent not only the final product but also the key intermediates and the specific processes used to make them. This creates a "patent thicket" that can make it challenging for competitors to enter the market. For an academic researcher, this landscape can guide research toward unpatented chemical space or novel synthetic methodologies that circumvent existing patents. For example, U.S. Patent 6,297,197 B1, which covers certain 4-aminopicolinate herbicides, details their synthesis and use, demonstrating the protection of both the molecule and its application. google.com

The table below summarizes representative patents and the academic insights they offer into chemical process development.

Patent NumberAssignee/ApplicantKey Innovation from a Chemical Process PerspectiveAcademic Insight
US 8,609,853 B2Dow AgroSciences LLCProcess for preparing 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates starting from 3,4,5,6-tetrachloropicolinonitrile. researchgate.netDemonstrates an industrial strategy of using a complex but available starting material and performing sequential functionalization (fluorine exchange, amination, etc.).
US 8,575,350 B2Council of Scientific & Industrial Research (India)Cost-effective and eco-friendly process for large-scale production of pyridine carboxylic acids via gas-phase oxidation of alkylpyridines using a specific V₂O₅/TiO₂ catalyst. google.comHighlights the industrial focus on catalysis for improving efficiency and environmental profile in the synthesis of fundamental building blocks.
US 6,297,197 B1Dow AgroSciences LLCDescribes the synthesis of 4-aminopicolinates and their use as herbicides, including methods like fluorination of the pyridine ring. google.comIllustrates the direct link between synthetic chemistry innovation (e.g., selective fluorination) and the development of high-value commercial products.
US 4,666,841Celanese CorporationBioconversion process to produce picolinic acid from aromatic hydrocarbons using Pseudomonas microorganisms. google.comShows the exploration of non-traditional, "green" synthetic routes like biocatalysis, even for established chemical classes, indicating a long-standing interest in sustainable manufacturing.

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